Lauryl isoquinolinium saccharinate

Description

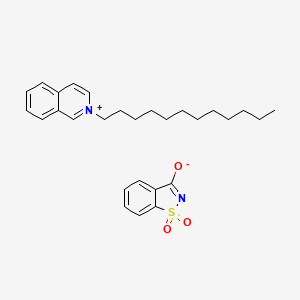

Lauryl isoquinolinium saccharinate (C₂₈H₃₆N₂O₃S, molecular weight: 480.66) is a quaternary ammonium compound comprising a lauryl (dodecyl) chain, an isoquinolinium cation, and a saccharinate anion. It is a reddish-brown, vaseline-like substance with a distinct odor, primarily used in cosmetic formulations as a preservative and surfactant due to its antimicrobial and emulsifying properties .

Key Properties and Standards (from ):

- Purity: ≥90.0% active ingredient.

- Identification Tests: Reaction with acidic bromophenol blue yields a pale blue color. Reaction with resorcinol and sulfuric acid produces green fluorescence under alkaline conditions.

- Purity Limits: Heavy metals (<20 ppm), sulfur (<2 ppm).

- Quantitative Analysis: Titration with lauryl sulfate solution (0.004 mol/L; 1 mL ≈ 1.9226 mg of C₂₈H₃₆N₂O₃S).

Propriétés

Numéro CAS |

7444-81-7 |

|---|---|

Formule moléculaire |

C28H36N2O3S |

Poids moléculaire |

480.7 g/mol |

Nom IUPAC |

1,1-dioxo-1,2-benzothiazol-3-olate;2-dodecylisoquinolin-2-ium |

InChI |

InChI=1S/C21H32N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1-4H,(H,8,9)/q+1;/p-1 |

Clé InChI |

AVZICXRYXLCFCK-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lauryl isoquinolinium saccharinate involves the reaction of lauryl alcohol with isoquinoline derivatives. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods are designed to minimize environmental impact and maximize product quality. The use of advanced techniques such as continuous flow reactors and green chemistry principles is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Lauryl isoquinolinium saccharinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Lauryl isoquinolinium saccharinate has a wide range of scientific research applications:

Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.

Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.

Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

Industry: Employed in cosmetics, paints, detergents, and coatings due to its surface-active properties.

Mécanisme D'action

The mechanism of action of lauryl isoquinolinium saccharinate involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial effect is primarily due to the presence of the isoquinoline moiety, which targets specific pathways in microorganisms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

The structural similarity of compounds is assessed based on shared functional groups, carbon chain lengths, and degradation pathways (). Below is a comparative analysis:

Table 1: Structural Comparison

| Compound | Functional Groups | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Lauryl isoquinolinium saccharinate | Quaternary ammonium, sulfonate | 480.66 | Lauryl chain, aromatic isoquinolinium cation |

| Sodium saccharinate | Sulfonate | 205.17 | Sodium cation, saccharin-derived anion |

| Lauryl methacrylate | Ester, methacrylate | 298.45 | Lauryl chain, polymerizable methacrylate |

| N-Lauryl-N-carbomethoxyethyl-N-carboxymethylvinylamine | Amine, ester, carboxylate | Not specified | Branched lauryl chain, multifunctional groups |

Key Observations :

- The lauryl chain in this compound and lauryl methacrylate imparts hydrophobicity, but the former’s ionic nature enables surfactant functionality, while the latter contributes to polymer flexibility .

- The saccharinate anion shared with sodium saccharinate provides solubility and stability, but the cationic component (isoquinolinium vs. sodium) dictates application differences (cosmetic vs. electrodeposition) .

Table 2: Application and Performance Comparison

| Compound | Primary Applications | Key Functional Properties |

|---|---|---|

| This compound | Cosmetic preservatives, surfactants | Antimicrobial, emulsifying, low toxicity |

| Sodium saccharinate | Electroplating additives | Grain refinement, stress reduction in Ni-Fe alloys |

| Lauryl methacrylate | Polymer additives, adhesives | Hydrophobicity, chemical resistance |

| Lauryl sulfate compounds | Surfactants, detergents | Foaming, emulsifying |

Performance Insights :

- Antimicrobial Efficacy: this compound’s quaternary ammonium structure provides superior antimicrobial activity compared to non-ionic lauryl methacrylate but is less foaming than lauryl sulfates .

- Material Science: Sodium saccharinate enhances microhardness in Ni-Fe alloys by refining grain structure, whereas this compound’s role is unrelated to metallurgy .

- Polymer Chemistry: Lauryl methacrylate improves flexibility in adhesives, a property absent in ionic this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.